molecular formula C21H18FN3O2 B368592 N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 919972-17-1

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Cat. No.: B368592
CAS No.: 919972-17-1
M. Wt: 363.4g/mol
InChI Key: OOMIJMBORGNZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and a furan ring

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action for this compound would need to be determined through further experimental studies.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to the function of their biological targets . The specific pathways affected by this compound would need to be determined through further experimental studies.

Pharmacokinetics

Benzimidazole derivatives are generally known to have good absorption and distribution profiles, and they are often metabolized in the liver . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to the inhibition of their biological targets . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of benzimidazole derivatives . The specific environmental influences on this compound would need to be determined through further experimental studies.

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways, although the specific interactions of this compound have not been detailed in the literature.

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is not well-defined. Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIJMBORGNZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.